molecular formula C10H9NO2 B1301192 5-(4-Methoxyphenyl)isoxazole CAS No. 3672-48-8

5-(4-Methoxyphenyl)isoxazole

Cat. No. B1301192
CAS RN: 3672-48-8
M. Wt: 175.18 g/mol
InChI Key: KKDKBSQRNCPFCM-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)isoxazole is a heterocyclic compound . It has an empirical formula of C10H9NO2 and a molecular weight of 175.18 . It is commonly used as a building block in the synthesis of various organic compounds .


Synthesis Analysis

Isoxazole synthesis often involves the cycloisomerization of α,β-acetylenic oximes, leading to substituted isoxazoles . Other methods include the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . The synthesis of various 3-substituted and 3,5-disubstituted isoxazoles has been efficiently achieved by reacting N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of 5-(4-Methoxyphenyl)isoxazole consists of a five-membered isoxazole ring attached to a phenyl ring through a methoxy group .


Chemical Reactions Analysis

The chemical reactions involving 5-(4-Methoxyphenyl)isoxazole are diverse and depend on the functional groups present in the molecule. For instance, the presence of the isoxazole ring allows for reactions such as cycloadditions .


Physical And Chemical Properties Analysis

5-(4-Methoxyphenyl)isoxazole has an empirical formula of C10H9NO2 and a molecular weight of 175.18 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

5-(4-Methoxyphenyl)isoxazole has been studied for its potential in treating cancer. Research indicates that derivatives of isoxazole can induce apoptosis and arrest the cell cycle in cancer cells such as human metastatic melanoma (A375) and human lung adenocarcinoma (A549) cells . This suggests that compounds containing the isoxazole moiety could be developed into anticancer drugs.

Organic Synthesis: Heterocyclic Building Blocks

Isoxazole rings, such as those found in 5-(4-Methoxyphenyl)isoxazole, are valuable in organic synthesis. They serve as heterocyclic building blocks for creating diverse organic compounds. The isoxazole ring can be used to synthesize more complex molecules with significant biological interest .

Safety and Hazards

The safety data sheet for 5-(4-Methoxyphenyl)isoxazole indicates that it is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed .

Future Directions

Isoxazole is a significant moiety in the field of drug discovery, and there is a continuous need to develop new eco-friendly synthetic strategies . The future directions in the research of 5-(4-Methoxyphenyl)isoxazole and its derivatives could involve exploring its potential applications in medicinal chemistry, particularly in the development of new drugs .

Mechanism of Action

Mode of Action

Isoxazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions of 5-(4-Methoxyphenyl)isoxazole with its targets remain to be elucidated.

Biochemical Pathways

Isoxazole derivatives can influence various biochemical pathways depending on their specific targets

Result of Action

Isoxazole derivatives have been associated with various cellular effects, such as inducing apoptosis and arresting the cell cycle . The specific effects of 5-(4-Methoxyphenyl)isoxazole at the molecular and cellular levels need to be investigated further.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and presence of other molecules can affect how 5-(4-Methoxyphenyl)isoxazole interacts with its targets and exerts its effects.

properties

IUPAC Name

5-(4-methoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-7-11-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDKBSQRNCPFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371577
Record name 5-(4-Methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)isoxazole

CAS RN

3672-48-8
Record name 5-(4-Methoxyphenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3672-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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